molecular formula C9H7BrClF B3043912 3-(4-Bromo-3-fluorophenyl)-2-chloro-1-propene CAS No. 951888-41-8

3-(4-Bromo-3-fluorophenyl)-2-chloro-1-propene

Cat. No.: B3043912
CAS No.: 951888-41-8
M. Wt: 249.51 g/mol
InChI Key: RVQIWZCQFXBKNW-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-fluorophenyl)-2-chloro-1-propene is an organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-fluorophenyl)-2-chloro-1-propene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-fluorobenzene and 2-chloropropene.

    Halogenation: The 4-bromo-3-fluorobenzene undergoes halogenation to introduce the chlorine atom at the propene position.

    Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with 2-chloropropene under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and coupling reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-fluorophenyl)-2-chloro-1-propene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products with different halogen or functional group substitutions.

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

3-(4-Bromo-3-fluorophenyl)-2-chloro-1-propene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-fluorophenyl)-2-chloro-1-propene involves its interaction with specific molecular targets, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of halogen atoms can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromo-3-fluorophenyl)-2-chloropropane: Similar structure but lacks the double bond in the propene moiety.

    3-(4-Bromo-3-fluorophenyl)-2-chloro-1-butene: Similar structure with an extended carbon chain.

Uniqueness

3-(4-Bromo-3-fluorophenyl)-2-chloro-1-propene is unique due to the combination of bromine, fluorine, and chlorine atoms attached to a propene backbone

Properties

IUPAC Name

1-bromo-4-(2-chloroprop-2-enyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClF/c1-6(11)4-7-2-3-8(10)9(12)5-7/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQIWZCQFXBKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=C(C=C1)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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